molecular formula C11H14BrN B14183811 2-Bromo-6-cyclohexylpyridine CAS No. 1017781-62-2

2-Bromo-6-cyclohexylpyridine

Cat. No.: B14183811
CAS No.: 1017781-62-2
M. Wt: 240.14 g/mol
InChI Key: JKFSCIIMZPOGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-cyclohexylpyridine is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclohexylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-cyclohexylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclohexylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-cyclohexylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclohexylpyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

    2-Bromo-6-phenylpyridine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Chloro-6-cyclohexylpyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-6-cyclohexylpyridine is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to other similar compounds .

Properties

CAS No.

1017781-62-2

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-bromo-6-cyclohexylpyridine

InChI

InChI=1S/C11H14BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2

InChI Key

JKFSCIIMZPOGKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.